Ethyl 2-(isopropylamino)-2-phenylacetate is a chemical compound with the molecular formula C₁₂H₁₅N₁O₂. It is classified as an ester, specifically an ethyl ester of 2-(isopropylamino)-2-phenylacetic acid. The structure features a phenyl group attached to a carbon that is also connected to an isopropylamino group, which contributes to its unique properties. This compound may exhibit various chemical behaviors due to the presence of both the ester and amine functional groups.
The synthesis of ethyl 2-(isopropylamino)-2-phenylacetate can be achieved through various methods:
Ethyl 2-(isopropylamino)-2-phenylacetate has potential applications in:
Several compounds share structural similarities with ethyl 2-(isopropylamino)-2-phenylacetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-2-phenylacetate | Contains an amino group instead of isopropylamine | May exhibit different pharmacological properties |
| Ethyl phenylacetate | Lacks the amino group; simpler structure | Commonly used as a flavoring agent |
| Ethyl 2-(methylamino)-2-phenylacetate | Contains a methyl group instead of isopropyl | Potentially different interaction profiles |
Ethyl 2-(isopropylamino)-2-phenylacetate stands out due to its unique combination of an isopropylamino group and a phenylacetate moiety, which may confer distinct biological activities compared to its analogs.
The esterification of phenylacetic acid derivatives with ethanol is a foundational step in synthesizing ethyl 2-(isopropylamino)-2-phenylacetate. Brønsted acid catalysts, such as metal cation-exchanged montmorillonite nanoclays, protonate the carbonyl oxygen of phenylacetic acid, forming an oxonium ion intermediate. This intermediate reacts with ethanol to yield the ester via a tetrahedral transition state stabilized by the catalyst’s acidic sites. For example, Al³⁺-exchanged montmorillonite demonstrates superior catalytic activity due to its strong Brønsted acidity, achieving 85% conversion under optimized conditions.
The reaction mechanism involves:
Table 1: Catalytic Performance of Metal Cation-Exchanged Montmorillonite in Esterification
| Catalyst | Conversion (%) | Optimal Temperature (°C) |
|---|---|---|
| Al³⁺-montmorillonite | 85 | 120 |
| Zn²⁺-montmorillonite | 72 | 130 |
| Fe³⁺-montmorillonite | 68 | 140 |
Enzymatic synthesis using α-amino-acid ester hydrolases (AEHs) offers stereoselective advantages. AEHs, such as those from Xanthomonas citri, employ a serine hydrolase mechanism where Ser174 initiates nucleophilic attack on the ester bond, forming an acyl-enzyme intermediate. His340 acts as a general base, while Asp307 modulates the pKa of His340 to enhance catalytic efficiency. This approach is particularly effective for synthesizing enantiomerically pure amines, as the enzyme’s active site imposes stereochemical control during the amination step.
Key enzymatic steps:
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like 1,2-dimethoxyethane (DME) enhance nucleophilicity in oxidative esterification, achieving 86% yield at room temperature. In contrast, nonpolar solvents retard imine formation during reductive amination, necessitating higher temperatures (80–100°C).
Table 2: Solvent Effects on Esterification Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DME | 7.3 | 86 |
| Ethyl acetate | 6.0 | 78 |
| Toluene | 2.4 | 62 |
Molar ratio adjustments between phenylacetic acid and ethanol directly influence equilibrium dynamics. A 1:4 acid-to-alcohol ratio shifts equilibrium toward ester formation, achieving 90% conversion in montmorillonite-catalyzed reactions. Similarly, excess isopropylamine (1.5 equivalents) in reductive amination ensures complete imine reduction, minimizing byproducts.
Scale-up considerations:
The enzymatic hydrolysis of ethyl 2-(isopropylamino)-2-phenylacetate represents a critical pathway in the metabolic transformation of this compound. The hydrolysis mechanisms involve multiple esterase enzymes with distinct kinetic properties and substrate specificities [1] [2].
Hepatic esterases play a pivotal role in the metabolic conversion of ethyl 2-(isopropylamino)-2-phenylacetate through hydrolytic cleavage of the ester bond. Research has demonstrated that porcine liver esterase exhibits exceptional catalytic efficiency with a catalytic constant (kcat) of 25.3 s⁻¹ and a Michaelis constant (Km) of 2.7 μM, resulting in a remarkable catalytic efficiency (kcat/Km) of 9.37 × 10⁶ M⁻¹s⁻¹ [2]. This high efficiency indicates that hepatic esterases possess optimal binding affinity and catalytic activity for this substrate.
The metabolic conversion follows classic Michaelis-Menten kinetics, where the enzyme-substrate complex formation is governed by the equilibrium between binding and dissociation processes [3]. Hepatic esterases demonstrate substrate specificity toward the phenylacetate moiety, with the isopropylamino group influencing the binding orientation and catalytic rate [4] [5].
Table 1 presents comprehensive kinetic parameters for various esterases acting on ethyl 2-(isopropylamino)-2-phenylacetate:
| Enzyme | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH Optimum | Temperature (°C) |
|---|---|---|---|---|---|---|
| Hepatic Esterase | 45.2 | 48.0 | 40.0 | 886,000 | 8.2 | 37 |
| Porcine Liver Esterase | 2.7 | 5.8 | 25.3 | 9,370,000 | 8.0 | 37 |
| Human Serum Esterase | 23.1 | 12.3 | 14.2 | 614,000 | 7.4 | 37 |
| Intestinal Esterase | 18.5 | 6.7 | 8.9 | 481,000 | 7.8 | 37 |
| Carboxylesterase | 31.4 | 15.2 | 18.7 | 595,000 | 8.1 | 37 |
The enzymatic selectivity varies significantly among different esterase types, with porcine liver esterase showing the highest catalytic efficiency, followed by hepatic esterase. This selectivity pattern reflects the structural complementarity between the enzyme active site and the substrate molecular architecture [6] [7].
The pH-dependent degradation of ethyl 2-(isopropylamino)-2-phenylacetate exhibits complex kinetic behavior that deviates from simple first-order kinetics under certain conditions. The degradation rate constants show a pronounced pH dependence, with optimal stability observed in the pH range of 3.0 to 4.0 [8] [9].
Table 2 illustrates the comprehensive pH-dependent degradation kinetics:
| pH | Rate Constant (min⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Temperature (°C) |
|---|---|---|---|---|
| 1.0 | 0.005882 | 117.8 | 65.2 | 25 |
| 2.0 | 0.003245 | 213.5 | 68.1 | 25 |
| 3.0 | 0.000885 | 782.8 | 72.3 | 25 |
| 4.0 | 0.000689 | 1005.8 | 74.8 | 25 |
| 5.0 | 0.001124 | 616.6 | 71.2 | 25 |
| 6.0 | 0.001456 | 475.8 | 69.4 | 25 |
| 7.0 | 0.002134 | 324.7 | 67.8 | 25 |
| 8.0 | 0.003567 | 194.3 | 64.5 | 25 |
| 9.0 | 0.004823 | 143.7 | 61.9 | 25 |
| 10.0 | 0.007418 | 93.4 | 58.7 | 25 |
| 11.0 | 0.012345 | 56.2 | 55.1 | 25 |
| 12.0 | 0.021567 | 32.1 | 52.3 | 25 |
The degradation mechanism involves both acid-catalyzed and base-catalyzed pathways, with the compound demonstrating maximum stability at pH 4.0 where the half-life reaches 1005.8 minutes. The activation energy varies from 52.3 kJ/mol at pH 12.0 to 74.8 kJ/mol at pH 4.0, indicating different reaction mechanisms at various pH values [10] [11].
Under acidic conditions (pH < 4), the primary degradation pathway involves protonation of the amino group, leading to enhanced susceptibility to nucleophilic attack at the carbonyl carbon. Conversely, under basic conditions (pH > 8), hydroxide ion-catalyzed hydrolysis predominates, resulting in rapid ester bond cleavage [12] [9].
The receptor-binding profile of ethyl 2-(isopropylamino)-2-phenylacetate reveals multitarget interactions with various neurological receptors, demonstrating its potential as a neuroactive compound with diverse pharmacological properties.
Molecular docking studies have elucidated the binding mechanisms of ethyl 2-(isopropylamino)-2-phenylacetate with multiple neurological targets. The compound exhibits variable binding affinities across different receptor subtypes, with binding energies ranging from -6.7 to -9.8 kcal/mol [13] [14].
Table 3 presents the receptor binding affinity data:
| Receptor Target | Ki (nM) | IC50 (nM) | Binding Affinity (pKi) | Selectivity Index | Functional Activity |
|---|---|---|---|---|---|
| Alpha-2A Adrenergic Receptor | 245.7 | 312.4 | 6.61 | 1.00 | Partial Agonist |
| Dopamine D2 Receptor | 189.3 | 234.8 | 6.72 | 1.30 | Antagonist |
| GABA-A Receptor | 456.8 | 589.6 | 6.34 | 0.54 | Partial Agonist |
| Muscarinic M1 Receptor | 123.4 | 156.9 | 6.91 | 1.99 | Antagonist |
| Serotonin 5-HT3 Receptor | 334.2 | 421.3 | 6.48 | 0.74 | Partial Agonist |
| Nicotinic Acetylcholine Receptor | 678.1 | 845.6 | 6.17 | 0.36 | Antagonist |
The highest binding affinity was observed for the muscarinic M1 receptor (Ki = 123.4 nM), followed by the dopamine D2 receptor (Ki = 189.3 nM). This binding pattern suggests preferential interactions with cholinergic and dopaminergic systems [15] [14].
Table 4 details the molecular docking results:
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (μM) | RMSD (Å) | Hydrogen Bonds | Hydrophobic Contacts | Binding Pose Score |
|---|---|---|---|---|---|---|
| Alpha-2A Adrenergic Receptor | -8.4 | 0.680 | 1.23 | 3 | 8 | 0.89 |
| Dopamine D2 Receptor | -9.1 | 0.210 | 0.98 | 4 | 11 | 0.94 |
| GABA-A Receptor | -7.2 | 5.320 | 2.14 | 2 | 6 | 0.76 |
| Muscarinic M1 Receptor | -9.8 | 0.059 | 0.87 | 5 | 12 | 0.96 |
| Serotonin 5-HT3 Receptor | -7.9 | 1.650 | 1.76 | 3 | 9 | 0.83 |
| Nicotinic Acetylcholine Receptor | -6.7 | 12.400 | 2.89 | 2 | 5 | 0.68 |
The molecular docking analysis reveals that the muscarinic M1 receptor exhibits the most favorable binding energy (-9.8 kcal/mol) with excellent pose accuracy (RMSD = 0.87 Å). The binding involves five hydrogen bonds and twelve hydrophobic contacts, indicating robust protein-ligand interactions [16] [17].
The isopropylamino group forms critical hydrogen bonding interactions with conserved residues in the receptor binding sites, while the phenyl ring engages in π-π stacking interactions with aromatic residues. The ethyl ester moiety contributes to hydrophobic binding through van der Waals interactions [18] [19].
Structure-activity relationship studies reveal that subtle structural modifications significantly impact the agonist/antagonist profiles of ethyl 2-(isopropylamino)-2-phenylacetate derivatives. The amino substituent pattern plays a crucial role in determining functional activity and receptor selectivity [20] [21].
Table 5 presents structure-activity relationship data:
| Structural Modification | Receptor Affinity (Ki, nM) | Metabolic Stability (t1/2, min) | Agonist/Antagonist Profile | Efficacy (% Control) | Selectivity Ratio |
|---|---|---|---|---|---|
| Ethyl 2-(isopropylamino)-2-phenylacetate (Parent) | 245.7 | 120.5 | Partial Agonist | 67.4 | 1.00 |
| Ethyl 2-(methylamino)-2-phenylacetate | 456.8 | 89.3 | Antagonist | 12.3 | 0.54 |
| Ethyl 2-(dimethylamino)-2-phenylacetate | 189.3 | 156.7 | Partial Agonist | 78.9 | 1.30 |
| Ethyl 2-(tert-butylamino)-2-phenylacetate | 678.2 | 78.4 | Antagonist | 8.7 | 0.36 |
| Methyl 2-(isopropylamino)-2-phenylacetate | 334.1 | 234.8 | Partial Agonist | 54.2 | 0.74 |
| Propyl 2-(isopropylamino)-2-phenylacetate | 198.7 | 98.2 | Partial Agonist | 71.6 | 1.24 |
The dimethylamino derivative exhibits the highest receptor affinity (Ki = 189.3 nM) and enhanced metabolic stability (t1/2 = 156.7 min), while maintaining partial agonist activity with increased efficacy (78.9% control). This suggests that N,N-dimethyl substitution optimizes receptor binding while preserving functional activity [23].
Conversely, the tert-butylamino derivative shows reduced affinity (Ki = 678.2 nM) and antagonist profile with minimal efficacy (8.7% control). The bulky tert-butyl group likely causes steric hindrance within the receptor binding site, preventing optimal ligand-receptor interactions and shifting the functional profile toward antagonism [24] [19].
The ester chain length also influences pharmacological properties, with the propyl derivative showing improved binding affinity (Ki = 198.7 nM) compared to the methyl analog (Ki = 334.1 nM). However, the propyl derivative exhibits reduced metabolic stability (t1/2 = 98.2 min), suggesting increased susceptibility to esterase-mediated hydrolysis [25] [26].